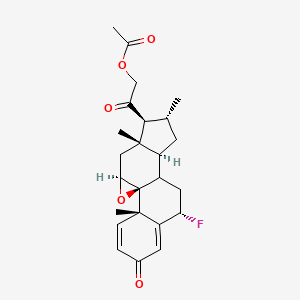

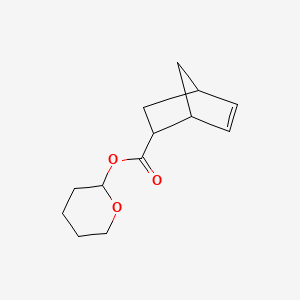

3β,5α-Tetrahydronorethisterone-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of steroids, including "3β,5α-Tetrahydronorethisterone-d5," often involves multi-step organic reactions that selectively modify the steroid nucleus to introduce or alter specific functional groups. A study by Jez and Penning (1998) illustrates the engineering of enzyme activity to modify steroid structures, demonstrating the biochemical synthesis pathways that could be relevant for creating specific derivatives like "3β,5α-Tetrahydronorethisterone-d5" through enzymatic reactions (Jez & Penning, 1998).

Molecular Structure Analysis

Understanding the molecular structure of "3β,5α-Tetrahydronorethisterone-d5" involves analyzing its stereochemistry, functional groups, and conformational properties. Research on similar steroid compounds, like the work by Rhéaume et al. (1991), elucidates the role of specific enzymes in the structural transformation of steroids, which is crucial for comprehending the structure and function of "3β,5α-Tetrahydronorethisterone-d5" (Rhéaume et al., 1991).

Chemical Reactions and Properties

Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects. Studies on the enzymatic activity that modifies steroids provide insights into the chemical reactions "3β,5α-Tetrahydronorethisterone-d5" may undergo and its resulting properties, as highlighted by the work on steroid enzymes (Luu-The et al., 1992).

Physical Properties Analysis

The physical properties of "3β,5α-Tetrahydronorethisterone-d5," such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its biological function, interaction with biomolecules, and potential pharmaceutical applications. While specific studies on "3β,5α-Tetrahydronorethisterone-d5" may not be readily available, general principles of steroid chemistry and physical chemistry apply.

Chemical Properties Analysis

The chemical properties of steroids, including reactivity, stability, and interaction with biological molecules, are fundamental to their biological roles. The study of enzyme-mediated reactions, as seen in the work of Ota et al. (2014), provides a framework for understanding how "3β,5α-Tetrahydronorethisterone-d5" might interact within biological systems and its potential for therapeutic use (Ota et al., 2014).

科学研究应用

Role in Congenital Adrenal Hyperplasia

Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency is a rare form of CAH, characterized by impaired steroid synthesis in the gonads and adrenal glands, leading to elevated dehydroepiandrosterone concentrations. This condition, caused by mutations in the HSD3B2 gene, presents with a spectrum of symptoms ranging from salt-wasting crises to ambiguous genitalia in males and mild or no virilization in females. Diagnosis is confirmed through molecular genetic testing, and treatment involves rehydration, correction of hypoglycemia, and steroid replacement therapy (Al Alawi, Nordenström, & Falhammar, 2019).

Androgen Regulation in Brain Function

The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol, has been identified as an important modulator of the stress response mediated by the hypothalamo-pituitary-adrenal axis. Its actions are mediated by estrogen receptors rather than androgen receptors, suggesting a novel pathway for androgen regulation in the brain, particularly in stress responses and neural protection (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Neuroactive Steroid Hormones and Emotion

3α,5α-THP, a metabolite of progesterone, influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area. These findings extend the understanding of progestogens beyond their pro-gestational processes, highlighting their relevance in affective and social behaviors, and their potential connections to stress regulation and neuropsychiatric disorders (Frye, Paris, Walf, & Rusconi, 2011).

5α-Reductases in Human Physiology

5α-Reductases play a crucial role in converting steroids into their 5α-dihydro-derivatives, which then act as substrates for enzymes that produce neuroactive steroid hormones. These hormones modulate a wide range of physiological functions including sexual differentiation, neuroprotection, and stress response. The expression and function of 5α-reductases in various tissues, including the CNS, underscore their importance beyond sexual differentiation and suggest a broader impact on human physiology (Traish, 2012).

Steroid 5α-Reductase Type 2 Deficiency

Steroid 5α-reductase type 2 deficiency leads to impaired conversion of testosterone to dihydrotestosterone, affecting sexual differentiation in individuals with a 46,XY karyotype. This condition presents a wide range of phenotypes and is diagnosed through biochemical and molecular studies. Understanding the clinical management of this disorder is crucial for making informed decisions regarding gender assignment and treatment, emphasizing the need for early diagnosis and intervention (Cheon, 2010).

未来方向

The future directions of “3β,5α-Tetrahydronorethisterone-d5” research could involve further exploration of its synthesis pathways, understanding its interactions within biological systems, and its potential for therapeutic use. Additionally, its role as an impurity of Norethindrone and its impact on the efficacy and safety of this oral contraceptive could be an area of interest .

属性

CAS 编号 |

122605-89-4 |

|---|---|

产品名称 |

3β,5α-Tetrahydronorethisterone-d5 |

分子式 |

C₂₀H₂₅D₅O₂ |

分子量 |

307.48 |

同义词 |

(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

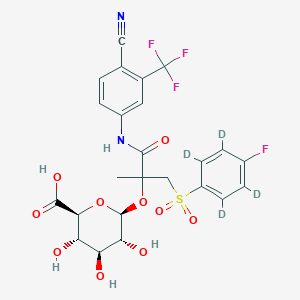

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

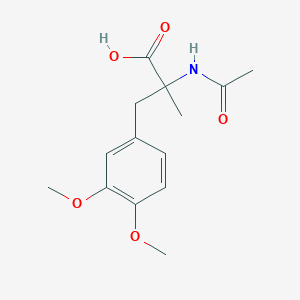

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)